molecular formula C19H23N3O B2586503 4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone CAS No. 339021-40-8

4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone

Cat. No.: B2586503
CAS No.: 339021-40-8
M. Wt: 309.413
InChI Key: YTRLKLUAEKHQQO-UHFFFAOYSA-N
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Description

4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone is a chemical compound that features a phthalazinone core structure with an adamantylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone typically involves the reaction of 1-adamantylamine with a phthalazinone derivative. One common method includes the following steps:

    Formation of the Intermediate: The reaction begins with the formation of an intermediate by reacting 1-adamantylamine with a suitable phthalazinone precursor under controlled conditions.

    Cyclization: The intermediate undergoes cyclization to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The adamantylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone involves its interaction with specific molecular targets. The adamantylamino group is known to enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-adamantylamine: A simpler compound with similar structural features.

    Phthalazinone derivatives: Compounds with a phthalazinone core structure but different substituents.

Uniqueness

4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone is unique due to the presence of both the adamantylamino group and the phthalazinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(1-adamantylamino)methyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c23-18-16-4-2-1-3-15(16)17(21-22-18)11-20-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14,20H,5-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRLKLUAEKHQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC4=NNC(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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